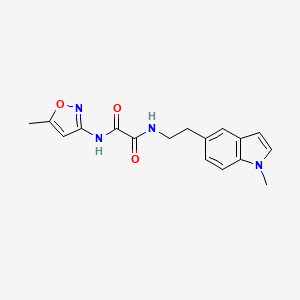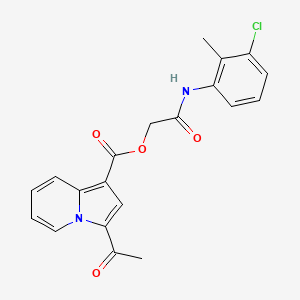
2-アミノ-N-(4-ヒドロキシフェニル)アセトアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.
科学的研究の応用
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its analgesic and antipyretic properties, similar to paracetamol.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
Mode of Action
It’s known that the compound’s structure is similar to that of acetaminophen , suggesting that it may have similar interactions with its targets. These could include inhibiting the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation.
Biochemical Pathways
Given its structural similarity to acetaminophen, it may impact similar pathways, such as the cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxyacetophenone with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 80-90°C and using solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or recrystallization techniques .
化学反応の分析
Types of Reactions
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted amides and phenols.
類似化合物との比較
Similar Compounds
Paracetamol (acetaminophen): Shares similar analgesic and antipyretic properties.
Phenacetin: Another analgesic compound with a similar structure.
N-(4-hydroxyphenyl)acetamide: A related compound with similar chemical properties.
Uniqueness
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
特性
IUPAC Name |
2-amino-N-(4-hydroxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOCBQCDDHRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2407552.png)
![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)


![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)


